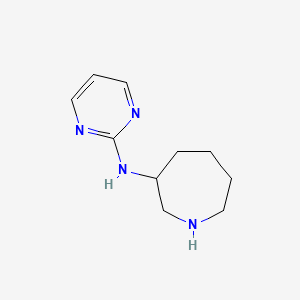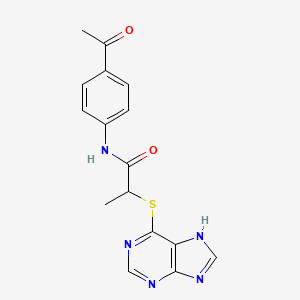
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide, also known as APTP, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves the inhibition of PNP activity. PNP is an enzyme that catalyzes the cleavage of purine nucleosides into their respective bases and ribose or deoxyribose sugars. This compound binds to the active site of PNP and blocks the enzymatic activity, leading to the accumulation of purine nucleosides and their toxic metabolites. This can result in the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce apoptosis (cell death) in cancer cells by inhibiting PNP activity and causing the accumulation of toxic metabolites. This compound has also been shown to suppress the immune system by inhibiting the proliferation of T-cells and the production of cytokines. This can be useful in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for PNP inhibition, which can be useful in studying the role of PNP in various diseases. This compound is also stable and can be easily synthesized in large quantities. However, one limitation is that this compound is not selective for PNP and can inhibit other enzymes such as adenosine deaminase (ADA). This can lead to off-target effects and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide. One direction is the development of more selective PNP inhibitors that do not inhibit other enzymes such as ADA. Another direction is the optimization of this compound for in vivo studies, as it has only been studied in vitro so far. Additionally, this compound can be used as a starting point for the development of drugs for the treatment of various diseases such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide involves a series of chemical reactions starting from 4-acetylphenylamine and 9H-purine-6-thiol. The reaction involves the acylation of 4-acetylphenylamine with acetic anhydride to form N-(4-acetylphenyl)acetamide. The resulting compound is then reacted with 9H-purine-6-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound. The final product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(9H-purin-6-ylthio)propanamide has been studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound to study the activity of purine nucleoside phosphorylase (PNP), an enzyme involved in the metabolism of purine nucleosides. This compound has been shown to inhibit PNP activity, which can be useful in the development of drugs for the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9(22)11-3-5-12(6-4-11)21-15(23)10(2)24-16-13-14(18-7-17-13)19-8-20-16/h3-8,10H,1-2H3,(H,21,23)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQBZUFCZBQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

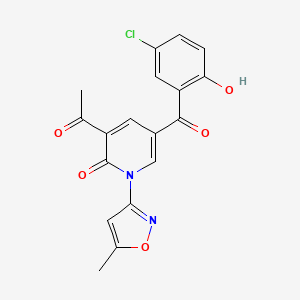

![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
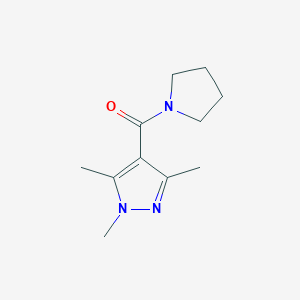
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)
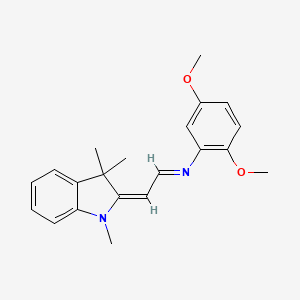
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)

